2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
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Description
Phenoxy acetamide and its derivatives, such as chalcone, indole, and quinoline, have been the subject of recent investigations into their synthesis and pharmacological activities . These compounds are considered important in medicinal chemistry, which combines chemistry and pharmacology to design and develop new pharmaceutical compounds .
Synthesis Analysis
The synthesis of phenoxy acetamide and its derivatives involves many chemical techniques and computational chemistry applications . Protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, has been reported .
Molecular Structure Analysis
The molecular structure of these compounds is studied in terms of molecular interactions with triggered functional groups or specific physicochemical properties .
Chemical Reactions Analysis
The principal types of reactions involving aromatic rings like these are substitution, addition, and oxidation . Electrophilic substitution is the most common type .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically studied based on their molecular interactions in terms of molecular structure with triggered functional groups or specific physicochemical properties .
Future Directions
properties
IUPAC Name |
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O6S/c1-31-22-12-3-17(15-23(22)32-2)13-14-26-24(28)16-33-20-8-10-21(11-9-20)34(29,30)27-19-6-4-18(25)5-7-19/h3-12,15,27H,13-14,16H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZJJBCFCUKVJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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